4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid
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Overview
Description
4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyridine derivative with a suitable aldehyde or ketone can lead to the formation of the desired pyrano-pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrano-pyridine structure, such as esters, amides, and hydrogenated compounds. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano-pyridine derivatives and related heterocyclic structures, such as:
- 4-Hydroxy-2-quinolones
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
What sets 4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid apart is its specific fused ring system, which imparts unique chemical and physical properties. These properties can be exploited for various applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-14-3-6-5(7)1-2-10-8(6)9(12)13/h1-2,7,11H,3-4H2,(H,12,13) |
InChI Key |
OFRFSYIAMNMWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)C(=NC=C2)C(=O)O)O |
Origin of Product |
United States |
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